molecular formula C5H6BrN3 B7967628 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole CAS No. 1514587-19-9

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole

Cat. No.: B7967628
CAS No.: 1514587-19-9
M. Wt: 188.03 g/mol
InChI Key: PNZDPFBDBLRJSY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole (CAS 1514587-19-9) is a valuable small molecule and heterocyclic building block in organic synthesis and medicinal chemistry research . Its molecular formula is C5H6BrN3, with a molecular weight of 188.03 g/mol . The compound features a 1,2,3-triazole core substituted with a bromo atom and a cyclopropyl group, making it a versatile intermediate for further functionalization, particularly via metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . The cyclopropyl moiety is a privileged pharmacophore in drug design, and its presence in this triazole derivative is significant for constructing novel bioactive molecules . Research into similar triazole-based hybrids has demonstrated potent antistaphylococcal activity, with some compounds acting as DNA gyrase inhibitors and showing efficacy against Staphylococcus aureus , including methicillin-resistant strains (MRSA) . Furthermore, 1,2,3-triazole derivatives are of high interest in pharmaceutical development due to their good binding affinity to biological targets and metabolic stability . This product is offered for research as a chemical building block and is For Research Use Only . It is not intended for diagnostic or therapeutic applications. The compound requires storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-bromo-2-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-3-7-9(8-5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZDPFBDBLRJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2N=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Azide precursor : 4-Bromo-1-azidobenzene or analogous brominated azides.

  • Alkyne precursor : Cyclopropylacetylene (HC≡C-C3H5).

  • Catalyst : CuI (5–10 mol%) with sodium ascorbate as a reducing agent.

  • Solvent : MeCN or THF/H2O mixtures.

  • Temperature : Room temperature to 80°C.

The reaction proceeds via a 1,3-dipolar cycloaddition, forming the triazole ring with regioselectivity dictated by the copper catalyst. While CuAAC typically yields 1,4-disubstituted triazoles, steric and electronic effects from the cyclopropyl group can shift substitution to the N2 position. For example, VulcanChem’s synthesis of a related compound, 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole, achieved a 2H-regioisomer using similar conditions.

Optimization and Challenges

  • Regioselectivity : The use of bulky ligands or polar solvents (e.g., DMF) can favor N2 substitution.

  • Yield : Reported yields range from 70–85% for analogous triazoles.

  • Limitations : Separation of regioisomers remains challenging, necessitating chromatographic purification.

Post-Synthetic Alkylation of Triazole Intermediates

Alkylation of pre-formed triazole cores offers a modular route to install the cyclopropyl group. This method involves two stages: (1) synthesizing 4-bromo-1H-1,2,3-triazole and (2) N2-alkylation with a cyclopropyl electrophile.

Synthesis of 4-Bromo-1H-1,2,3-triazole

  • Bromination : Direct electrophilic bromination of 1H-1,2,3-triazole using Br2 in H2SO4 at 0°C introduces bromine at the C4 position.

  • Yield : ~60–70%.

N2-Alkylation with Cyclopropyl Groups

  • Electrophile : Cyclopropyl bromide or iodide.

  • Base : K2CO3 or Cs2CO3 in DMF.

  • Conditions : 80–100°C for 12–24 hours.

  • Yield : 50–65%.

Alternatively, Mitsunobu conditions (DIAD, PPh3) enable the transfer of cyclopropanol to the triazole’s N2 position, achieving higher regioselectivity. For example, Avula et al. reported 76–82% yields for analogous N-alkylations using secondary alcohols.

Bromination of 2-Cyclopropyl-2H-1,2,3-triazole

Electrophilic bromination of pre-formed 2-cyclopropyl-2H-1,2,3-triazole provides a direct route. The cyclopropyl group acts as an electron-donating substituent, directing bromination to the C4 position.

Reaction Parameters

  • Brominating agent : NBS (N-bromosuccinimide) or Br2.

  • Catalyst : FeCl3 or AlCl3.

  • Solvent : DCM or CCl4.

  • Temperature : 0°C to room temperature.

Outcomes and Limitations

  • Yield : 55–70%.

  • Challenges : Over-bromination at C5 and competing side reactions necessitate careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

While less common, Suzuki coupling can introduce bromine post-cycloaddition. This method is advantageous for synthesizing derivatives but requires a boronic ester precursor.

Protocol

  • Triazole precursor : 2-Cyclopropyl-4-iodo-2H-1,2,3-triazole.

  • Boronic acid : Phenylboronic acid or aryl analogs.

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : K2CO3 in THF/H2O.

  • Yield : 80–91% for aryl-substituted products.

Comparative Analysis of Methods

MethodYield RangeRegioselectivityScalability
CuAAC70–85%ModerateHigh
N2-Alkylation50–65%HighModerate
Direct Bromination55–70%LowLow
Suzuki Coupling80–91%HighModerate

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.

    Cycloaddition Reactions: Catalysts like copper(I) iodide or palladium(II) acetate are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.

    Biological Research: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,2,3-Triazole Derivatives

Compound Name Substituents at Key Positions Synthesis Method Notable Features
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole 4-Br, 2-cyclopropyl Likely CuAAC* or halogenation Bromine for cross-coupling; cyclopropyl for steric effects
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 5-benzoxazolyl, 4-methylphenyl, 3-thione Multi-step condensation Extended π-system; thione group enhances bioactivity
4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole 4-Bromomethyl, 2-methyl Halogenation of methyl triazole Bromomethyl enables alkylation; simpler substituents
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole 3-bromopropyl, 4-pyridyl CuAAC with azide/alkyne Pyridyl for coordination chemistry; bromopropyl for functionalization

*CuAAC: Copper-catalyzed azide-alkyne cycloaddition .

The target compound’s cyclopropyl group distinguishes it from analogs with linear alkyl or aromatic substituents. This moiety may reduce metabolic degradation compared to methyl or benzyl groups, as seen in 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole . Its synthesis likely follows CuAAC protocols, similar to other triazoles, though bromination steps may require optimization .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) and Spectral Data

Compound Name Key Spectral Data (IR, NMR) Predicted CCS (Ų, [M+H]+)
This compound Not reported in evidence N/A
5-[2-(4-bromophenyl)-...-triazole-3-thione IR: 3319 cm⁻¹ (NH), 1212 cm⁻¹ (C=S); ¹H-NMR: δ 9.51 (triazole) N/A
4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole Not reported 133.2 (CCS, [M+H]+)

The absence of CCS data for the target compound highlights a research gap.

Biological Activity

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique triazole ring structure, which is known for various biological activities. The presence of the bromine atom enhances its reactivity and biological profile.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial activity.

Case Studies

  • In Vitro Studies : A study evaluated the compound against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics such as ciprofloxacin. The compound showed promising results with MIC values ranging from 0.25 to 32 µg/mL against various Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antibacterial mechanism was attributed to the inhibition of bacterial DNA-gyrase, an essential enzyme for bacterial replication. Molecular docking studies indicated strong binding affinity between the compound and the enzyme .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
S. aureus0.25Ciprofloxacin1
E. coli0.5Levofloxacin1
B. subtilis0.5Chloramphenicol16

Antifungal Activity

The compound has also been tested for antifungal properties against various fungal pathogens. In a comparative study, it demonstrated significant activity against Candida albicans, with an MIC value lower than that of fluconazole .

Antiviral Activity

Recent studies have explored the potential of this compound as an antiviral agent against HIV. The compound acts as a protease inhibitor, disrupting viral replication processes .

Research Findings

  • Inhibition of HIV Protease : The compound was shown to inhibit HIV protease effectively in vitro, suggesting potential for development as an antiretroviral therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole ring can significantly impact biological activity. For instance:

  • The introduction of halogen substituents at specific positions enhances antibacterial potency.
  • Variations in the cyclopropyl group also influence the overall efficacy against different pathogens .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cycloaddition reactions or halogenation of pre-formed triazole derivatives. For example, bromination of 2-cyclopropyl-1,2,3-triazole precursors using bromine in acetic acid at 80°C under controlled conditions achieves moderate yields (~65–70%) . Optimization involves adjusting reaction time (e.g., 20–30 minutes for bromination), stoichiometry (1:1 molar ratio of substrate to bromine), and purification via recrystallization (water-ethanol mixtures). Monitoring via TLC or HPLC ensures purity >95% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., C–Br ≈ 1.89 Å) and torsion angles (e.g., cyclopropyl ring orientation relative to triazole core). Complementary techniques like 1^1H/13^13C NMR (e.g., cyclopropyl protons at δ 1.2–2.0 ppm) and IR (C–Br stretch ~550–600 cm1^{-1}) validate functional groups .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial bioactivity assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Enzyme inhibition : Kinetics studies (e.g., α-glucosidase or β-lactamase inhibition at 100 µM) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and bromine substituents influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The electron-withdrawing bromine directs electrophilic substitutions to the 4-position, while the cyclopropyl group’s steric bulk limits access to the 2-position. Computational studies (DFT) predict charge distribution (Mulliken charges: Br = -0.25 e, cyclopropyl C = +0.12 e), guiding reaction design. Experimental validation via Suzuki coupling with aryl boronic acids shows preferential coupling at the 5-position .

Q. How can contradictory biological activity data (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent/DMSO concentration affecting solubility) or cell line heterogeneity. Standardize protocols:

  • Use identical cell passage numbers and culture media.
  • Control solvent concentration (<1% v/v DMSO).
  • Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) .

Q. What advanced techniques elucidate intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer : SC-XRD reveals non-covalent interactions:

  • Halogen bonding : Br···N/O distances (3.2–3.6 Å) .
  • C–H···π interactions : Cyclopropyl C–H to triazole ring (3.8–4.2 Å).
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···H contacts ~12% of surface area) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term biological studies?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : TGA/DSC (decomposition onset >200°C).
  • pH stability : HPLC monitoring after 24h in buffers (pH 2–12). Degradation products (e.g., debromination) are identified via LC-MS .

Q. What strategies improve the compound’s bioavailability for in vivo applications?

  • Methodological Answer : Modify formulation:

  • Lipid nanoparticles : Encapsulation efficiency >80% via solvent evaporation.
  • Prodrugs : Introduce hydrolyzable esters (e.g., acetylated triazole derivatives).
  • LogP optimization: Reduce hydrophobicity (current LogP ~3.1) via polar substituents .

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